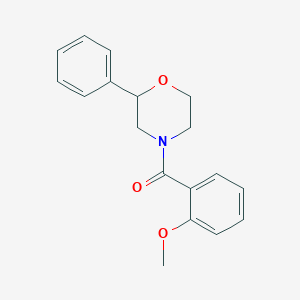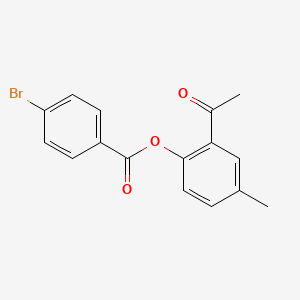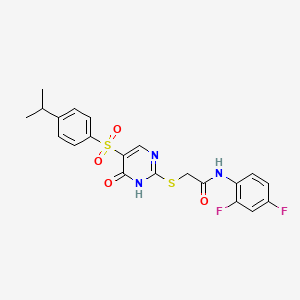
(2-Methoxyphenyl)(2-phenylmorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxyphenyl)(2-phenylmorpholino)methanone” is a chemical compound with the empirical formula C12H15NO3 . Its molecular weight is 221.25 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(N1CCOCC1)C2=CC=CC=C2OC . The InChI representation is 1S/C12H15NO3/c1-15-11-5-3-2-4-10(11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 221.25 .Applications De Recherche Scientifique
Anticancer Potential and Mechanisms
- Tubulin Polymerization Inhibition and Apoptosis Induction : Compounds similar to "(2-Methoxyphenyl)(2-phenylmorpholino)methanone", particularly those within the phenstatin family, have demonstrated potent cytotoxicity against tumor cell lines. These compounds inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, thereby exhibiting promising anticancer therapeutic potential. The exact mechanisms include cell cycle arrest, apoptosis induction via caspase activation, loss of mitochondrial membrane potential, and DNA fragmentation without affecting membrane integrity (Magalhães et al., 2013).
Synthetic Applications
- Electrochemical Synthesis : A novel electrochemical synthesis approach for generating 8-amino-1,4-benzoxazine derivatives, starting from compounds like "(3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone", has been demonstrated. This method allows for efficient and selective synthesis of potentially biologically active benzoxazine derivatives in a one-pot process without isolation of intermediates (Largeron & Fleury, 1998).
Material Science and Chemistry
- Aggregation-Induced Emission and Thermochromism : Certain benzophenone azine derivatives have shown aggregation-induced emission (AIE) properties and reversible thermochromism based on polymorph-dependent excited-state intramolecular proton transfer fluorescence. These findings open up new avenues for developing efficient AIE-active materials in response to external stimuli (Wei, Song, & Tong, 2013).
Environmental and Toxicological Studies
- Fate and Behavior in Aqueous Solution : The environmental fate and behavior of benzophenone derivatives, like benzophenone-8 (closely related to the compound of interest), have been thoroughly studied. These compounds show significant reactivity towards free available chlorine and are extremely photo-stable, which is crucial for understanding their degradation and potential environmental impacts (Santos & Esteves da Silva, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structural similarity to other compounds, it might interact with its targets, leading to changes in cellular functions .
Biochemical Pathways
Compounds with similar structures have been shown to influence various pathways, including those related to oxidative stress and inflammation .
Pharmacokinetics
Compounds with similar structures have shown promising lead compounds in in silico docking and molecular dynamics simulations, binding data together with adme calculations .
Result of Action
Compounds with similar structures have been reported to exhibit antioxidant activity .
Action Environment
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-6-5-9-15(16)18(20)19-11-12-22-17(13-19)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMMPHVIWHIDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)

![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)
![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)
![1-(benzo[d]thiazol-2-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2968455.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate](/img/structure/B2968459.png)
![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)
![4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2968461.png)
![Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2968466.png)
